molecular formula C20H23NO B1614304 3,5-Dimethyl-3'-pyrrolidinomethyl benzophenone CAS No. 898770-49-5

3,5-Dimethyl-3'-pyrrolidinomethyl benzophenone

Cat. No. B1614304
CAS RN: 898770-49-5
M. Wt: 293.4 g/mol
InChI Key: FWOVCLBSUYJNAF-UHFFFAOYSA-N
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Description

“3,5-Dimethyl-3’-pyrrolidinomethyl benzophenone” is a chemical compound with the linear formula C20H23NO . It is used in scientific research and has various applications, making it valuable in organic synthesis and pharmaceutical studies.


Molecular Structure Analysis

The molecule contains a total of 47 bonds. There are 24 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 aromatic ketone, 1 aliphatic tertiary amine, and 1 Pyrrolidine .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 3,5-Dimethyl-3’-pyrrolidinomethyl benzophenone is utilized as a building block for the synthesis of various pharmaceutical compounds. Its structural motif, which includes both aromatic and pyrrolidinyl groups, makes it a valuable precursor in the design of molecules with potential therapeutic effects. The compound’s ability to participate in diverse chemical reactions allows for the creation of a wide range of derivatives, each with the possibility of exhibiting unique biological activity .

Material Science

Within the realm of material science, this compound finds application in the development of new materials with specific optical properties. The benzophenone core is known for its ability to absorb ultraviolet light, making derivatives of this compound suitable for incorporation into UV-curing resins and coatings. These materials are particularly useful in industries requiring rapid setting times and durable finishes .

Environmental Science

In environmental science, 3,5-Dimethyl-3’-pyrrolidinomethyl benzophenone can be employed as a standard or reference compound in environmental analytical studies. Its well-defined structure and stability under various conditions make it an excellent candidate for method development and calibration in the detection of organic pollutants .

Analytical Chemistry

Analytical chemists may use 3,5-Dimethyl-3’-pyrrolidinomethyl benzophenone as a chromatographic standard due to its distinct chemical properties. It can serve as a reference point for the separation and quantification of complex mixtures, aiding in the identification of unknown substances within a sample .

Pharmacology

In pharmacology, the compound’s derivatives could be screened for pharmacokinetic properties. Its molecular framework allows for modifications that can alter drug absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for determining the drug’s efficacy and safety.

Biochemistry

Lastly, in biochemistry, 3,5-Dimethyl-3’-pyrrolidinomethyl benzophenone may be used in the study of enzyme-substrate interactions. The compound’s ability to mimic certain natural substrates or inhibitors can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors with potential applications in disease treatment .

Safety and Hazards

The safety data sheet for “3,5-Dimethyl-3’-pyrrolidinomethyl benzophenone” provides a list of precautionary statements. These include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray, to avoid getting the compound in eyes, on skin, or on clothing, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(3,5-dimethylphenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-15-10-16(2)12-19(11-15)20(22)18-7-5-6-17(13-18)14-21-8-3-4-9-21/h5-7,10-13H,3-4,8-9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOVCLBSUYJNAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643204
Record name (3,5-Dimethylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-3'-pyrrolidinomethyl benzophenone

CAS RN

898770-49-5
Record name (3,5-Dimethylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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